molecular formula C15H21FN2O3 B15304102 tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate

tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate

Cat. No.: B15304102
M. Wt: 296.34 g/mol
InChI Key: FTTUHVDOQJRWTA-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group, a fluorine atom, and a morpholine ring attached to a phenyl group. Its unique structure makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 3-fluoro-5-(morpholin-4-yl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its morpholine ring and fluorine atom can influence its binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The presence of the morpholine ring and fluorine atom can enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[3-chloro-5-(morpholin-4-yl)phenyl]carbamate
  • tert-Butyl N-[3-bromo-5-(morpholin-4-yl)phenyl]carbamate
  • tert-Butyl N-[3-iodo-5-(morpholin-4-yl)phenyl]carbamate

Uniqueness

tert-Butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more suitable for various applications.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl N-(3-fluoro-5-morpholin-4-ylphenyl)carbamate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)17-12-8-11(16)9-13(10-12)18-4-6-20-7-5-18/h8-10H,4-7H2,1-3H3,(H,17,19)

InChI Key

FTTUHVDOQJRWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)N2CCOCC2

Origin of Product

United States

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